molecular formula C15H11Cl2N5O2 B11627058 1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(3,4-dichlorophenyl)urea

1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(3,4-dichlorophenyl)urea

Cat. No.: B11627058
M. Wt: 364.2 g/mol
InChI Key: QPUDDHJULUIPOB-UHFFFAOYSA-N
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Description

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA is a complex organic compound that features a benzoxazole moiety and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA typically involves the reaction of 1,3-benzoxazole derivatives with appropriate urea derivatives under controlled conditions. One common method involves the use of 2-aminophenol and aldehydes as starting materials, which are then subjected to condensation reactions to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as metal catalysts or nanocatalysts, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The urea derivative may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA is unique due to its specific combination of a benzoxazole ring and a urea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11Cl2N5O2

Molecular Weight

364.2 g/mol

IUPAC Name

1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C15H11Cl2N5O2/c16-9-6-5-8(7-10(9)17)19-14(23)21-13(18)22-15-20-11-3-1-2-4-12(11)24-15/h1-7H,(H4,18,19,20,21,22,23)

InChI Key

QPUDDHJULUIPOB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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